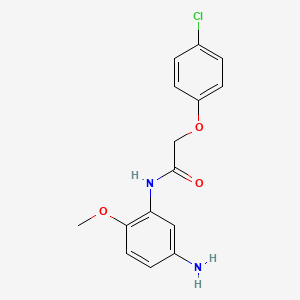
N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an amino group, a methoxy group, and a chlorophenoxy group attached to an acetamide backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 5-amino-2-methoxyaniline and 4-chlorophenol.
Formation of Intermediate: The 4-chlorophenol is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-chlorophenoxy)acetyl chloride.
Coupling Reaction: The intermediate 2-(4-chlorophenoxy)acetyl chloride is then reacted with 5-amino-2-methoxyaniline in the presence of a base to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-acetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxy and chlorophenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- N-(5-Amino-2-methoxyphenyl)-2-(4-fluorophenoxy)-acetamide
- N-(5-Amino-2-methoxyphenyl)-2-(4-bromophenoxy)-acetamide
- N-(5-Amino-2-methoxyphenyl)-2-(4-iodophenoxy)-acetamide
Uniqueness
N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-acetamide is unique due to the presence of the chlorophenoxy group, which imparts specific chemical and biological properties. Compared to its analogs with different halogen substitutions, the chlorophenoxy derivative may exhibit distinct reactivity and biological activity, making it a valuable compound for various applications.
生物活性
N-(5-Amino-2-methoxyphenyl)-2-(4-chlorophenoxy)-acetamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Amino Group : Enhances solubility and may influence receptor interactions.
- Methoxy Group : Increases lipophilicity, potentially improving membrane permeability.
- Chlorophenoxy Moiety : Contributes to the compound's biological activity.
The chemical formula for this compound is C15H15ClN2O3, with a molecular weight of approximately 302.74 g/mol.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including:
- Enzymes : The compound may inhibit or activate enzymes involved in various metabolic pathways.
- Receptors : It can bind to receptors, altering their activity and influencing cellular responses.
Preliminary studies suggest that similar compounds exhibit drug-like properties such as oral bioavailability and efficacy in vitro, indicating that this compound may have therapeutic potential .
Biological Activities
-
Anticancer Properties
- The compound has been studied for its anticancer effects in various cell lines. For instance, it demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values indicating effective growth inhibition.
- A study reported that compounds with similar structures showed promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
-
Antimicrobial Activity
- This compound has also been investigated for its antimicrobial properties. It exhibited activity against a range of bacterial strains, suggesting potential applications in treating infections .
- Neuroprotective Effects
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study involving the evaluation of anticancer properties, this compound was tested against several human cancer cell lines. The results showed:
- IC50 Values : Indicated effective inhibition of cell proliferation.
- Mechanism : Induction of apoptosis was observed through caspase activation assays.
Synthesis and Production
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the acetamide backbone.
- Introduction of the methoxy and chlorophenoxy groups through substitution reactions.
- Purification using crystallization techniques to achieve high yields.
属性
IUPAC Name |
N-(5-amino-2-methoxyphenyl)-2-(4-chlorophenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-20-14-7-4-11(17)8-13(14)18-15(19)9-21-12-5-2-10(16)3-6-12/h2-8H,9,17H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHHPGQJJXGJQFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N)NC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














